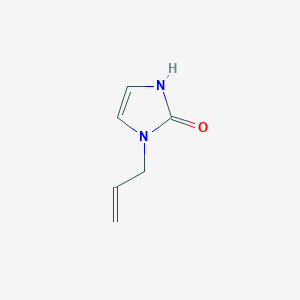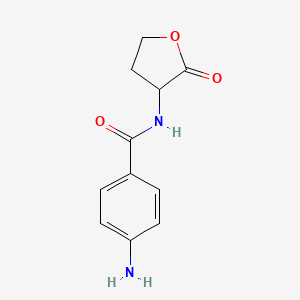![molecular formula C22H25N3 B12897140 1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline CAS No. 678999-87-6](/img/structure/B12897140.png)
1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 4-(4-methylphenethyl)piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
科学研究应用
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline can be compared with other similar compounds, such as:
4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1-(4-Methyl-piperazin-1-yl)-isoquinoline, di-hydrobromide:
The uniqueness of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
678999-87-6 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
1-[4-[2-(4-methylphenyl)ethyl]piperazin-1-yl]isoquinoline |
InChI |
InChI=1S/C22H25N3/c1-18-6-8-19(9-7-18)11-13-24-14-16-25(17-15-24)22-21-5-3-2-4-20(21)10-12-23-22/h2-10,12H,11,13-17H2,1H3 |
InChI 键 |
MIRORTCKEZIXMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)






![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)

![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)

